molecular formula C9H13IN2 B8766157 3,4-Dihydro-1,2-dimethylpyrrolo(1,2-a)pyrazinium iodide

3,4-Dihydro-1,2-dimethylpyrrolo(1,2-a)pyrazinium iodide

Cat. No. B8766157
M. Wt: 276.12 g/mol
InChI Key: HAUDEMBUNQNCDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04188389

Procedure details

A solution of 3,4-dihydro-1-methylpyrrolo(1,2-a)pyrazine (4.5 g, described in Example 2) and methyl iodide (9 ml) in ethanol (60 ml) is refluxed for 15 hr and evaporated. The residue is crystallized from methanol-diethyl ether to obtain 3,4-dihydro-1,2-dimethylpyrrolo(1,2-a)pyrazinium iodide (6.0 g), mp 166°-168° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[N:4]([CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:6][N:7]=1.[CH3:11][I:12]>C(O)C>[I-:12].[CH3:1][C:2]1[C:3]2[N:4]([CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:6][N+:7]=1[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CC=1C=2N(CCN1)C=CC2
Name
Quantity
9 mL
Type
reactant
Smiles
CI
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from methanol-diethyl ether

Outcomes

Product
Name
Type
product
Smiles
[I-].CC=1C=2N(CC[N+]1C)C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.